2-Aminoheptane

Description

TUAMINOHEPTANE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

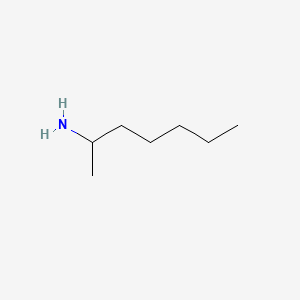

Structure

3D Structure

Properties

IUPAC Name |

heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRBKQFNFZQRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1)) | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048468 | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-82-0, 44652-67-7 | |

| Record name | 2-Aminoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044652677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuaminoheptane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tuaminoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUAMINOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0420GYD84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-aminoheptane chemical properties and structure

An In-depth Technical Guide to 2-Aminoheptane: Chemical Properties, Structure, and Analysis

Introduction

This compound, also known as tuaminoheptane or 1-methylhexylamine, is a sympathomimetic amine utilized primarily as a nasal decongestant due to its vasoconstrictor properties.[1][2][3] It acts as a stimulant and is classified as an alkylamine, structurally distinct from phenethylamines due to the absence of an aromatic ring.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols for its analysis, and its primary mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a chiral molecule existing as two enantiomers, (R)-(-)-2-aminoheptane and (S)-(+)-2-aminoheptane.[4] The information presented here typically pertains to the racemic mixture unless otherwise specified.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | heptan-2-amine |

| Synonyms | Tuaminoheptane, 1-Methylhexylamine, 2-Heptylamine, Tuamine |

| CAS Number | 123-82-0 (racemate) |

| 6240-90-0 ((R)-isomer) | |

| 44745-29-1 ((S)-isomer) | |

| Molecular Formula | C₇H₁₇N |

| SMILES | CCCCCC(C)N |

| InChI Key | VSRBKQFNFZQRBM-UHFFFAOYSA-N (racemate) |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. It is a clear, colorless to yellow liquid.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 115.22 g/mol | |

| Boiling Point | 142-144 °C at 1013 hPa | |

| Density | 0.766 g/mL at 25 °C | |

| Refractive Index | n20/D 1.418 | |

| Solubility | Slightly soluble in water (9 g/L at 20 °C). Freely soluble in alcohol, ether, chloroform, and benzene. | |

| pH | 11.45 (10 g/L in H₂O at 20 °C) | |

| Flash Point | 54 °C (closed cup) | |

| logP (Octanol/Water) | 2.40 |

Experimental Protocols

Accurate quantification and characterization of this compound are essential for quality control and research. The following protocols describe relevant analytical methodologies.

Titrimetric Assay for Quantification

A rapid and accurate method for determining the this compound content in a sample involves non-aqueous acid-base titration.

Principle: The basic amine group of this compound is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a suitable indicator.

Methodology:

-

Reagent Preparation:

-

Titrant: Prepare a 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this solution against a primary standard like potassium acid phthalate or 4-aminopyridine.

-

Solvent: Use anhydrous glacial acetic acid.

-

-

Sample Preparation:

-

Accurately weigh a sample containing a known amount of this compound.

-

Dissolve the sample in a sufficient volume of glacial acetic acid to ensure complete dissolution. For samples embedded in a matrix (e.g., a plastic inhaler pledget), extract the amine directly with the glacial acetic acid.

-

-

Titration:

-

Immerse a calibrated pH electrode (or a suitable indicator electrode system) into the sample solution.

-

Titrate the solution with the standardized 0.1 N perchloric acid titrant, recording the potential (mV) or pH reading after each addition.

-

Continue the titration past the equivalence point.

-

-

Endpoint Determination:

-

Determine the endpoint of the titration by identifying the point of maximum inflection on the titration curve (the first or second derivative of the plot of potential vs. titrant volume).

-

-

Calculation:

-

Calculate the percentage of this compound in the sample using the volume of titrant consumed, its normality, and the sample weight.

-

Chromatographic Analysis by GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. The following is a representative protocol, often requiring derivatization to improve the chromatographic behavior of the primary amine.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum for identification.

Methodology:

-

Sample Preparation & Derivatization (Example with Chloroformate):

-

To 100 µL of an aqueous sample, add 33 µL of ethanol and 17 µL of pyridine. Mix thoroughly.

-

Add 20 µL of a chloroformate reagent (e.g., methyl chloroformate) and vortex immediately for 30-60 seconds. This step acylates the amine group, making it less polar and more volatile.

-

Add 100 µL of chloroform to extract the derivatized this compound.

-

Add 100 µL of 50 mM sodium bicarbonate to neutralize excess reagent.

-

Vortex and centrifuge to separate the layers. The lower chloroform layer is collected for analysis.

-

-

GC-MS Analysis:

-

GC Column: Use a mid-polarity capillary column (e.g., DB-5MS or equivalent).

-

Injection: Inject 1 µL of the chloroform extract into the GC, typically in splitless mode.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 70 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of the target analyte.

-

Caption: Workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathway

This compound is a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine (noradrenaline). Its primary use as a nasal decongestant stems from its ability to act as a vasoconstrictor.

Mechanism of Action: The main mechanism underlying its effects is its action on noradrenergic synapses. This compound has been found to function as both a releasing agent and a reuptake inhibitor of norepinephrine.

-

Norepinephrine Releasing Agent: this compound can enter the presynaptic neuron and induce the release of norepinephrine from storage vesicles into the synaptic cleft.

-

Norepinephrine Reuptake Inhibitor: It inhibits the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic cleft back into the presynaptic neuron.

Both actions lead to a significant increase in the concentration and residence time of norepinephrine in the synaptic cleft. This elevated norepinephrine level enhances the activation of adrenergic receptors on the postsynaptic cell, leading to downstream physiological effects such as vasoconstriction in the nasal mucosa, which reduces swelling and congestion.

Caption: Mechanism of action of this compound at a noradrenergic synapse.

References

A Technical Guide to the Enantioselective Synthesis of 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically enriched 2-aminoheptane, a valuable chiral building block in pharmaceutical and chemical research. The guide details experimental protocols for key synthetic strategies, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the experimental workflows.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure amines is a critical endeavor in modern organic chemistry, particularly for applications in the life sciences where the stereochemistry of a molecule can dictate its biological activity. For the production of enantiomerically enriched this compound, three principal strategies have proven most effective:

-

Biocatalytic Asymmetric Synthesis: Employing enzymes such as transaminases (TAs) or imine reductases (IREDs) to convert the prochiral ketone, 2-heptanone, into the desired chiral amine. This approach is lauded for its high enantioselectivity and environmentally benign reaction conditions.

-

Kinetic Resolution of Racemic this compound: This method involves the selective reaction of one enantiomer from a racemic mixture, most commonly through enzymatic acylation using lipases. This leaves the unreacted enantiomer in high enantiomeric excess.

-

Asymmetric Reductive Amination (Chemical): The direct conversion of 2-heptanone to this compound using a chiral catalyst, typically based on transition metals like ruthenium or iridium, in the presence of an ammonia source and a reducing agent.

This guide will now delve into the specifics of each of these methodologies, providing detailed experimental protocols and performance data.

Biocatalytic Asymmetric Synthesis using Transaminases

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This method allows for the direct and highly enantioselective synthesis of chiral amines from prochiral ketones.

General Reaction Scheme

Figure 1. General workflow for the transaminase-catalyzed synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis with a Robust ω-Transaminase

This protocol is adapted from studies on robust ω-transaminases from Pseudomonas jessenii (PjTA-R6) which have shown high activity and enantioselectivity towards aliphatic ketones.[1]

Materials:

-

2-Heptanone

-

(S)-(-)-α-Methylbenzylamine (or Isopropylamine as an alternative amino donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Recombinant ω-Transaminase (e.g., PjTA-R6) whole cells or purified enzyme

-

Organic solvent (e.g., MTBE or Ethyl Acetate) for extraction

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (for salt formation)

Procedure:

-

In a reaction vessel, prepare a solution of 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM PLP.

-

Add the amino donor, for example, (S)-(-)-α-methylbenzylamine, to a final concentration of 500 mM.

-

Add 2-heptanone to a final concentration of 25 mM.

-

Initiate the reaction by adding the ω-transaminase biocatalyst (e.g., 2 mg/mL of purified enzyme or an equivalent amount of whole cells).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or HPLC.

-

Upon completion, stop the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

-

Extract the product, this compound, with an organic solvent such as MTBE or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis after derivatization (see section 5).

-

For isolation, the amine can be precipitated as its hydrochloride salt by bubbling HCl gas through the organic solution or by adding a solution of HCl in an anhydrous solvent.

Performance Data

The performance of transaminases in the asymmetric synthesis of aliphatic amines is generally high, with excellent enantioselectivities. While specific data for this compound with PjTA-R6 is not available, results for similar aliphatic ketones suggest that high conversions and enantiomeric excesses can be expected.[1][2]

| Substrate | Amino Donor | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| 2-Heptanone | Isopropylamine | PjTA-R6 | >40 (estimated) | >99 (estimated) | (S) |

| 2-Octanone | Isopropylamine | PjTA-R6 | 75 | >99 | (S) |

Table 1. Representative performance of a robust ω-transaminase in the asymmetric synthesis of aliphatic amines. Data for 2-heptanone is an estimation based on the performance with other aliphatic ketones.[1]

Kinetic Resolution of Racemic this compound using Lipases

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds. In the case of amines, lipase-catalyzed acylation of the racemic mixture is a common approach. One enantiomer is selectively acylated, allowing for the separation of the unreacted, enantiomerically enriched amine.

General Reaction Scheme

Figure 2. General workflow for the lipase-catalyzed kinetic resolution of this compound.

Experimental Protocol: Kinetic Resolution with Candida antarctica Lipase B

This protocol is based on the kinetic resolution of (±)-2-aminoheptane using Candida antarctica lipase B (CALB) immobilized on magnetic nanoparticles (CaLB-MNPs).[3]

Materials:

-

Racemic this compound

-

Acylating agent (e.g., isopropyl 2-ethoxyacetate)

-

Immobilized Candida antarctica lipase B (e.g., CaLB-MNPs or Novozym 435)

-

Anhydrous organic solvent (e.g., toluene or MTBE)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

-

To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent (e.g., toluene), add the acylating agent (e.g., isopropyl 2-ethoxyacetate, 0.5 equivalents).

-

Add the immobilized lipase (e.g., 10-20 mg per mmol of amine).

-

Seal the reaction vessel and incubate at a controlled temperature (e.g., 40-60 °C) with shaking.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the remaining amine by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted amine.

-

Once the desired conversion is reached, remove the immobilized enzyme by filtration or magnetic separation.

-

The reaction mixture, containing the enantiomerically enriched amine and the acylated amine, can be separated by column chromatography or by an acid-base extraction procedure.

-

For the acid-base extraction:

-

Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The amine will move to the aqueous phase as its hydrochloride salt.

-

Separate the aqueous phase and wash it with an organic solvent to remove the acylated amine.

-

Basify the aqueous phase (e.g., with 5 M NaOH) to a pH >12.

-

Extract the free amine into an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

Performance Data

The enantioselectivity of the lipase-catalyzed kinetic resolution is highly dependent on the acylating agent and the immobilization support of the enzyme.

| Biocatalyst | Acylating Agent | Time (h) | Conversion (%) | ee (%) of (S)-amine | Enantiomeric Ratio (E) |

| CaLB-MNPs | Isopropyl 2-ethoxyacetate | 72 | 47 | 84 | 33 |

| Novozym 435 | Isopropyl 2-ethoxyacetate | 24 | 49 | 89 | 49 |

| CaLB-MNPs | Diisopropyl malonate | 72 | 19 | 24 | 2 |

| Novozym 435 | Diisopropyl malonate | 24 | 45 | 73 | 23 |

| CaLB-MNPs | Isopropyl 2-cyanoacetate | 72 | 26 | 35 | 3 |

| Novozym 435 | Isopropyl 2-cyanoacetate | 24 | 48 | 88 | 44 |

Table 2. Kinetic resolution of (±)-2-aminoheptane using different immobilized CALB preparations and acylating agents.

Asymmetric Reductive Amination (Chemical)

Asymmetric reductive amination (ARA) offers a direct route from a ketone to a chiral amine using a chiral transition metal catalyst. Ruthenium and iridium complexes with chiral ligands are commonly employed for this transformation.

General Reaction Scheme

Figure 3. General workflow for the asymmetric reductive amination of 2-heptanone.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is a general procedure based on established methods for the asymmetric reductive amination of aliphatic ketones.

Materials:

-

2-Heptanone

-

Ammonium acetate or another ammonia source

-

Ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl2]2)

-

Chiral ligand (e.g., a chiral diphosphine or diamine ligand)

-

Hydrogen gas (H2)

-

Anhydrous solvent (e.g., methanol or toluene)

-

Base (e.g., potassium tert-butoxide), if required by the catalytic system

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the ruthenium precursor and the chiral ligand in the anhydrous solvent.

-

Stir the mixture at room temperature for a specified time to allow for catalyst formation.

-

Add 2-heptanone and the ammonia source (e.g., ammonium acetate).

-

If required, add the base.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the required reaction time (e.g., 12-24 hours).

-

After cooling to room temperature, carefully vent the reactor.

-

Filter the reaction mixture to remove the catalyst.

-

The product can be isolated and purified by standard methods, such as distillation or by acid-base extraction as described in section 3.2.

-

Determine the yield and enantiomeric excess of the this compound.

Performance Data

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Aliphatic Ketones (general) | Ru-diphosphine/diamine | High | 80-99 |

Table 3. Typical performance of Ru-catalyzed asymmetric reductive amination of aliphatic ketones.

Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. For primary amines like this compound, derivatization with a chromophore-containing reagent is often necessary to enable UV detection and improve chromatographic separation.

Experimental Protocol: Chiral HPLC Analysis

Materials:

-

Enantiomerically enriched this compound sample

-

Derivatizing agent (e.g., 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride)

-

Triethylamine or another suitable base

-

Anhydrous solvent for derivatization (e.g., acetonitrile or acetone)

-

HPLC grade solvents for the mobile phase (e.g., n-hexane, isopropanol)

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

Derivatization:

-

Dissolve a small amount of the this compound sample in the anhydrous solvent.

-

Add an excess of the derivatizing agent and the base (e.g., triethylamine).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction and remove the excess derivatizing agent.

-

Purify the derivatized amine by flash chromatography if necessary.

-

Dissolve the purified derivative in the HPLC mobile phase.

HPLC Analysis:

-

Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of n-hexane and isopropanol).

-

Inject the prepared sample onto the column.

-

Run the chromatogram and record the retention times and peak areas for the two enantiomers.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This technical guide has outlined the principal synthetic routes for obtaining enantiomerically enriched this compound. Biocatalytic methods, particularly the use of transaminases and lipase-catalyzed kinetic resolution, offer high enantioselectivity under mild conditions. Asymmetric reductive amination using chemical catalysts also provides a direct route, with the potential for high efficiency depending on catalyst development. The choice of method will depend on factors such as the desired enantiomer, required scale, cost considerations, and available expertise and equipment. For all methods, rigorous analysis by chiral HPLC is essential to confirm the enantiopurity of the final product.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Aminoheptane as a Stimulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Aminoheptane is a simple seven-carbon alkylamine.[1] Unlike many other stimulants such as amphetamine and its derivatives, this compound lacks a phenyl ring.[2] This structural simplicity distinguishes it from classical phenethylamine stimulants, yet it shares a similar profile of physiological effects, including increased alertness and vasoconstriction.[2][3] Its primary use has been as a vasoconstrictor in nasal decongestants.[2] However, its stimulant properties have led to its classification as a prohibited substance by the World Anti-Doping Agency.

The stimulant effects of this compound are believed to stem from its interaction with the monoaminergic neurotransmitter systems, specifically those involving norepinephrine, and to a lesser extent, dopamine. This guide will explore the molecular mechanisms likely underlying these effects.

Putative Mechanism of Action

The primary mechanism of action for this compound as a stimulant is considered to be its function as a norepinephrine-releasing agent and reuptake inhibitor . This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Interaction with Monoamine Transporters

Monoamine transporters (MATs) are a family of sodium-chloride dependent symporters that are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft into the presynaptic neuron. The primary targets for sympathomimetic stimulants are the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).

Based on its sympathomimetic effects, this compound is hypothesized to have the highest affinity for NET. By binding to and inhibiting NET, this compound prevents the reuptake of norepinephrine, prolonging its presence in the synapse. Additionally, as a releasing agent, it is thought to reverse the transport direction of NET, causing the efflux of norepinephrine from the presynaptic terminal into the synapse.

Its effects on DAT and SERT are presumed to be significantly lower. A higher potency at NET compared to DAT and SERT is a common characteristic of many stimulants.

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by a variety of endogenous trace amines and amphetamine-like stimulants. Activation of TAAR1 can modulate the activity of monoamine transporters and the firing rate of monoaminergic neurons. While there is no direct evidence of this compound acting as a TAAR1 agonist, its structural similarity to other simple amines that do interact with this receptor suggests a potential role for TAAR1 in its overall pharmacological profile.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, or EC50 values) for the binding affinity or functional potency of this compound at the human norepinephrine transporter (NET), dopamine transporter (DAT), serotonin transporter (SERT), or trace amine-associated receptor 1 (TAAR1). The following table is provided as a template for the presentation of such data, should it become available through future research.

Table 1: Hypothetical Data Table for this compound Binding Affinities (Ki, nM)

| Compound | NET | DAT | SERT | TAAR1 |

| This compound | - | - | - | - |

Table 2: Hypothetical Data Table for this compound Functional Potencies (IC50/EC50, nM)

| Compound | NET Uptake Inhibition (IC50) | DAT Uptake Inhibition (IC50) | SERT Uptake Inhibition (IC50) | TAAR1 Activation (EC50) |

| This compound | - | - | - | - |

Data in these tables is currently unavailable in the public domain.

Experimental Protocols

The following protocols describe standard in vitro methods used to determine the binding affinities and functional potencies of compounds at monoamine transporters. These methodologies are suitable for the pharmacological characterization of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to monoamine transporters expressed in cell membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NET, DAT, and SERT.

Materials:

-

HEK293 cells stably expressing human NET, DAT, or SERT

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands:

-

For NET: [3H]Nisoxetine

-

For DAT: [3H]WIN 35,428

-

For SERT: [3H]Citalopram

-

-

Non-specific binding control (e.g., 10 µM Desipramine for NET, 10 µM Cocaine for DAT, 10 µM Fluoxetine for SERT)

-

This compound stock solution

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the transporter of interest to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either a dilution of this compound, buffer (for total binding), or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Uptake Inhibition Assay

This protocol describes a method to assess the functional potency of a compound to inhibit monoamine uptake into cells expressing the respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NET, DAT, and SERT.

Materials:

-

HEK293 cells stably expressing human NET, DAT, or SERT

-

Culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled substrates:

-

For NET: [3H]Norepinephrine

-

For DAT: [3H]Dopamine

-

For SERT: [3H]Serotonin

-

-

This compound stock solution

-

Uptake inhibitors for determining non-specific uptake (e.g., Desipramine for NET, Cocaine for DAT, Fluoxetine for SERT)

-

96-well cell culture plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Seed HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of this compound or buffer for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a short period to ensure initial velocity conditions (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells (e.g., with 1% SDS).

-

Add scintillation cocktail to the lysate and measure the radioactivity.

-

-

Data Analysis:

-

Determine specific uptake by subtracting the radioactivity in the presence of a high concentration of a known inhibitor from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway of this compound and the general workflows for the experimental protocols described.

Caption: Putative mechanism of this compound at the noradrenergic synapse.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the monoamine uptake inhibition assay.

Conclusion and Future Directions

This compound is a simple aliphatic amine with clear stimulant properties, likely mediated through its action as a norepinephrine reuptake inhibitor and releasing agent. While its precise pharmacological profile remains to be quantitatively defined, the established methodologies for studying monoamine transporter ligands provide a clear path for future research. The determination of its binding affinities and functional potencies at NET, DAT, SERT, and its potential activity at TAAR1, will be crucial for a complete understanding of its mechanism of action and for informing both clinical and regulatory decisions. The experimental protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the pharmacology of this and other simple sympathomimetic amines.

References

- 1. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enantiomers of 2-Aminoheptane: A Pharmacological Enigma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine recognized for its vasoconstrictive and stimulant properties, which have led to its clinical use as a nasal decongestant.[1][2] Its mechanism of action is primarily attributed to its interaction with the norepinephrine transporter (NET), where it acts as both a reuptake inhibitor and a releasing agent, thereby increasing the synaptic concentration of norepinephrine.[1] As a chiral molecule, this compound exists as two stereoisomers: (R)-2-aminoheptane and (S)-2-aminoheptane. Despite the well-established principle that enantiomers of a drug can exhibit significantly different pharmacological and pharmacokinetic profiles, a comprehensive pharmacological characterization of the individual isomers of this compound remains conspicuously absent from the public scientific literature. This guide synthesizes the known pharmacology of racemic this compound and outlines the general experimental methodologies used to characterize such compounds, highlighting the current knowledge gap regarding its stereoisomers.

Pharmacological Profile of this compound (Racemic Mixture)

The primary pharmacological activity of this compound is centered on the modulation of the norepinephrine transporter. This interaction leads to an increase in norepinephrine levels in the synaptic cleft, resulting in the activation of adrenergic receptors and subsequent physiological effects, such as vasoconstriction.

Pharmacodynamics

The pharmacodynamic effects of racemic this compound are consistent with its role as a norepinephrine transporter modulator. These effects include:

-

Sympathomimetic Activity: Mimics the effects of endogenous catecholamines like norepinephrine.

-

Vasoconstriction: Constriction of blood vessels, which is the basis for its use as a nasal decongestant.[1][2]

-

Stimulant Effects: Central nervous system stimulation, a common characteristic of norepinephrine-releasing agents.

While the primary target is the norepinephrine transporter, the activity of this compound at other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), has not been extensively quantified in publicly available literature. It is plausible that it may exhibit some degree of cross-reactivity, a common feature among sympathomimetic amines.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for racemic this compound, is not extensively documented in readily accessible scientific literature. General principles suggest that as a small, lipophilic amine, it is likely to be well-absorbed orally and readily cross the blood-brain barrier. The metabolic pathways are presumed to involve enzymatic processes common to other simple alkylamines.

The Uncharacterized Stereoselectivity of this compound Isomers

A critical gap in our understanding of this compound's pharmacology is the lack of data on the individual (R)- and (S)-enantiomers. It is highly probable that the two isomers exhibit different affinities and potencies at the norepinephrine transporter and potentially at other monoamine transporters. This stereoselectivity could have significant implications for both the therapeutic efficacy and the side-effect profile of the drug.

For many chiral amines, one enantiomer is often significantly more potent than the other. For instance, in the case of amphetamine, the (S)-enantiomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-enantiomer (levoamphetamine). A similar stereochemical preference may exist for this compound, but without experimental data, this remains speculative.

Experimental Protocols for Pharmacological Characterization

To address the current knowledge gap, a thorough pharmacological investigation of the this compound isomers is required. The following are detailed methodologies for key experiments that would be essential for such a characterization.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinities (Ki) of (R)-2-aminoheptane and (S)-2-aminoheptane for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human DAT, NET, or SERT. This is typically achieved by homogenizing the cells in a cold buffer and isolating the membrane fraction through centrifugation.

-

Assay Conditions: The binding assays are performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound (either (R)- or (S)-2-aminoheptane).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the functional activity of monoamine transporters by quantifying the uptake of a radiolabeled substrate.

Objective: To determine the potency (IC50) of (R)-2-aminoheptane and (S)-2-aminoheptane to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Methodology:

-

Cell Culture: Cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media and plated in 96-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compounds ((R)- or (S)-2-aminoheptane) or a known inhibitor (for control) in a physiological buffer.

-

Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

-

Incubation: The plates are incubated for a short period (typically a few minutes) at 37°C to allow for substrate uptake.

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of uptake is calculated for each concentration of the test compound. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The primary signaling event initiated by this compound is the increase in extracellular norepinephrine. This leads to the activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling pathways will depend on the specific subtype of adrenergic receptor activated (e.g., α1, α2, β1, β2, β3) and the G-protein they are coupled to (e.g., Gq, Gi, Gs).

For example, activation of β-adrenergic receptors, which are coupled to Gs, would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response. Conversely, activation of α2-adrenergic receptors, coupled to Gi, would inhibit adenylyl cyclase and decrease cAMP levels.

Generalized Adrenergic Receptor Signaling Pathway

Data Presentation

Due to the lack of publicly available data for the individual isomers of this compound, the following tables are presented as templates for how such data should be structured once it becomes available through future research.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound Isomers

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| (R)-2-Aminoheptane | Data Not Available | Data Not Available | Data Not Available |

| (S)-2-Aminoheptane | Data Not Available | Data Not Available | Data Not Available |

| Racemic this compound | Data Not Available | Data Not Available | Data Not Available |

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of this compound Isomers

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (R)-2-Aminoheptane | Data Not Available | Data Not Available | Data Not Available |

| (S)-2-Aminoheptane | Data Not Available | Data Not Available | Data Not Available |

| Racemic this compound | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

While this compound is known to be a norepinephrine transporter inhibitor and releasing agent, a significant void exists in the scientific literature concerning the pharmacological profiles of its individual (R)- and (S)-enantiomers. The data presented in this guide for the racemic mixture is qualitative, and the detailed experimental protocols provided are based on standard methodologies for this class of compounds. To fully understand the therapeutic potential and safety profile of this compound, it is imperative that future research focuses on the stereoselective pharmacology of its isomers. Such studies should include comprehensive in vitro binding and functional assays at all three monoamine transporters, as well as in vivo pharmacokinetic and pharmacodynamic characterizations. This will not only provide a more complete understanding of this specific compound but also contribute to the broader knowledge of structure-activity relationships in sympathomimetic amines. The generation of such data will be crucial for any future drug development efforts involving this compound or its derivatives.

References

An In-depth Technical Guide to the Solubility of 2-Aminoheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-aminoheptane in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing the solubility of aliphatic amines, expected solubility trends in various organic solvent classes, and a detailed experimental protocol for the accurate determination of this compound solubility. The provided methodologies and theoretical framework will enable researchers to generate precise and reliable solubility data essential for applications in chemical synthesis, drug development, and formulation science.

Introduction

This compound, a primary aliphatic amine, is a valuable building block in organic synthesis and holds interest in pharmaceutical research. Its molecular structure, featuring a polar amino group and a nonpolar seven-carbon alkyl chain, dictates its solubility in different media. A thorough understanding of its solubility in a range of organic solvents is critical for its effective use in reaction chemistry, purification processes, and the formulation of active pharmaceutical ingredients (APIs). This guide aims to equip researchers with the necessary knowledge to predict and experimentally determine the solubility of this compound.

Theoretical Framework of this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The this compound molecule possesses a dual nature:

-

Polar Head: The primary amine group (-NH₂) is polar and capable of forming hydrogen bonds. This moiety contributes to its solubility in polar solvents.

-

Nonpolar Tail: The heptyl alkyl chain (C₇H₁₅) is nonpolar and hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility in a given organic solvent is a result of the interplay between these two features. Aliphatic amines like this compound are generally expected to be soluble in a wide array of organic solvents.[1][2][3]

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Alcohols): Good solubility is expected due to the ability of the amine group to act as a hydrogen bond acceptor and, to a lesser extent, a donor with the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Significant solubility is anticipated as the polar amine group can engage in dipole-dipole interactions with the polar functional groups of the solvent.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be freely soluble in nonpolar solvents due to the favorable interactions between its long alkyl chain and the nonpolar solvent molecules.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is generally observed for amines in these solvents. However, it is noted that most amines are incompatible with chloroform and carbon tetrachloride as solvent solutions.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molarity (mol/L) | Method | Reference |

| Water | 20 | 9 | 0.078 | Not Specified | |

| [Insert Organic Solvent] | [e.g., 25] | [Experimental Value] | [Calculated Value] | [e.g., Isothermal Shake-Flask] | [Internal Data] |

| ... | ... | ... | ... | ... | ... |

Experimental Protocol: Determination of this compound Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a liquid in a solvent.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows for the separation of the excess this compound (as a distinct liquid phase) from the saturated solvent phase.

-

Alternatively, the vials can be centrifuged at a controlled temperature to facilitate a more rapid and complete phase separation.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any microscopic droplets of undissolved amine.

-

Accurately dilute the filtered sample with a known volume of the same organic solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

While specific quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively documented, its molecular structure suggests good solubility in most non-aqueous media. This guide provides a solid theoretical foundation for understanding the factors that govern its solubility and a detailed, practical protocol for its experimental determination using the isothermal shake-flask method. By following the outlined procedures, researchers can generate the high-quality solubility data necessary for advancing their work in chemical synthesis, pharmaceutical development, and formulation science.

References

The Discovery and Development of Tuaminoheptane: A Technical Guide

Introduction

Tuaminoheptane, a sympathomimetic amine, has a significant history as a vasoconstrictor and nasal decongestant. This technical guide provides an in-depth exploration of its historical development, from its initial synthesis to its clinical applications and eventual regulation. The document details the pharmacological investigations that elucidated its mechanism of action and presents key quantitative data and experimental protocols for the benefit of researchers, scientists, and drug development professionals.

Historical Development and Discovery

The precise origin of tuaminoheptane's first synthesis is not extensively documented in readily available seminal publications. However, its development can be situated within the broader context of research into sympathomimetic amines for nasal decongestion that was prominent in the first half of the 20th century. Aliphatic amines were a key area of investigation for their vasoconstrictive properties.

Tuaminoheptane, chemically known as 2-aminoheptane, emerged as a viable pharmaceutical agent and was marketed under several brand names, including Tuamine® , Heptin® , and Heptadrine® .[1] Its primary application was as a topical nasal decongestant, valued for its ability to relieve nasal congestion by constricting blood vessels in the nasal mucosa.[1]

While its use as a standalone nasal decongestant has diminished in many regions, it continues to be used in some pharmaceutical preparations, notably in combination with N-acetylcysteine in products like Rhinofluimucil, for the treatment of rhinitis and sinusitis.[2] Due to its stimulant effects, tuaminoheptane has been classified as a prohibited substance by the World Anti-Doping Agency (WADA), leading to the development of sensitive analytical methods for its detection in athletes.[1]

Synthesis of Tuaminoheptane

The synthesis of tuaminoheptane (this compound) historically relied on established methods for the formation of aliphatic amines. One of the common and industrially scalable methods is reductive amination.

Representative Historical Synthesis: Reductive Amination of 2-Heptanone

A plausible historical and efficient laboratory-scale synthesis of tuaminoheptane involves the reductive amination of 2-heptanone. This method consists of two primary steps: the formation of an imine from the ketone and ammonia, followed by the reduction of the imine to the corresponding amine.

Experimental Protocol:

-

Step 1: Imine Formation. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, a mixture of 2-heptanone (1 mole), a molar excess of ammonia (as a solution in a suitable solvent like ethanol), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium towards the formation of the 2-heptanimine. The reaction progress is monitored by the amount of water collected.

-

Step 2: Reduction of the Imine. Once the imine formation is complete, the reaction mixture is cooled. The crude imine solution is then subjected to reduction. A common method is catalytic hydrogenation, where the solution is transferred to a pressure vessel, and a catalyst such as Raney nickel or palladium on carbon is added. The vessel is pressurized with hydrogen gas, and the reaction is stirred at a slightly elevated temperature until the uptake of hydrogen ceases.

-

Step 3: Isolation and Purification. After the reduction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude this compound is purified by fractional distillation to yield the final product.

Caption: Reductive amination synthesis of tuaminoheptane.

Pharmacology and Mechanism of Action

Tuaminoheptane is classified as an indirect-acting sympathomimetic amine.[1] Its pharmacological effects are primarily mediated by its interaction with the adrenergic nervous system.

The primary mechanism of action of tuaminoheptane is the release of norepinephrine from presynaptic nerve terminals. It also acts as a reuptake inhibitor of norepinephrine, thereby prolonging the presence of this neurotransmitter in the synaptic cleft. The increased concentration of norepinephrine stimulates alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction. This reduction in blood flow decreases the swelling of the nasal tissues, resulting in nasal decongestion.

Caption: Mechanism of action of tuaminoheptane.

Clinical Efficacy and Quantitative Data

The clinical utility of tuaminoheptane as a nasal decongestant has been evaluated in several studies. A notable double-blind, randomized study compared the efficacy of a combination of tuaminoheptane sulphate and N-acetyl-cysteine with xylometazoline and a placebo.

Table 1: Rhinomanometric Data from a Comparative Clinical Trial

| Treatment Group | Baseline Nasal Resistance (Pa/cm³/s) | Nasal Resistance after 20 min (Pa/cm³/s) | Change in Nasal Resistance |

| Tuaminoheptane/N-acetyl-cysteine | 0.30 | 0.19 | -0.11 |

| Xylometazoline | 0.31 | 0.17 | -0.14 |

| Placebo | No significant change | No significant change | N/A |

The study demonstrated that the tuaminoheptane combination produced a significant and rapid decongestant effect, comparable to that of xylometazoline, with a notable decrease in nasal resistance and an increase in inspiratory flow. The effect was observed as early as 5 minutes after administration and was sustained for the 20-minute observation period without a rebound effect.

Analytical Methods for Detection

Due to its classification as a stimulant by anti-doping agencies, sensitive methods for the detection of tuaminoheptane in biological fluids have been developed. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Experimental Protocol: GC-MS Analysis of Tuaminoheptane in Urine

-

Sample Preparation: A urine sample is subjected to liquid-liquid extraction to isolate the tuaminoheptane. The pH of the urine is adjusted to be alkaline, and the sample is extracted with an organic solvent.

-

Derivatization: To improve its chromatographic properties and the sensitivity of detection, the extracted tuaminoheptane is often derivatized. This can involve forming an imine by reacting it with an aldehyde or ketone.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the tuaminoheptane derivative.

Table 2: Analytical Parameters for Tuaminoheptane Detection

| Parameter | Value |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Lower Limit of Detection in Urine | 20 ng/mL |

| Recovery | ~50% |

| Interday and Intraday Precision | <15% |

Caption: Workflow for the detection of tuaminoheptane.

Conclusion

Tuaminoheptane holds a significant place in the history of nasal decongestants. From its likely origins in the mid-20th-century exploration of sympathomimetic amines, it became a widely used therapeutic agent. Its mechanism of action, centered on the release and reuptake inhibition of norepinephrine, provides a clear rationale for its vasoconstrictive and decongestant effects. While its use has evolved, particularly with its inclusion in combination therapies and its regulation in sports, the study of tuaminoheptane continues to be relevant for understanding the pharmacology of aliphatic amines and for the development of analytical techniques in toxicology and anti-doping science. This guide has provided a comprehensive overview of its historical development, synthesis, and key experimental data to serve as a valuable resource for the scientific community.

References

A Technical Guide to 2-Aminoheptane as a Sympathomimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Aminoheptane is a sympathomimetic amine characterized by a seven-carbon aliphatic chain with an amino group at the second position (IUPAC name: heptan-2-amine). Unlike many other sympathomimetic agents such as amphetamine or phenylephrine, this compound is an alkylamine and lacks an aromatic ring structure. This structural distinction influences its pharmacokinetic and pharmacodynamic profile. Its primary clinical application has been as a topical nasal decongestant, leveraging its potent vasoconstrictive properties.[1] It has also been used as a stimulant.[1]

Mechanism of Action

The sympathomimetic effects of this compound are predominantly indirect. Rather than binding directly to and activating postsynaptic adrenergic receptors, it increases the concentration of endogenous norepinephrine (NE) in the synaptic cleft. This is achieved through a dual mechanism:

-

Norepinephrine Release: this compound is taken up into the presynaptic neuron, where it promotes the release of norepinephrine from storage vesicles into the synapse.

-

Reuptake Inhibition: It acts as an inhibitor of the norepinephrine transporter (NET), blocking the reuptake of NE from the synaptic cleft back into the presynaptic neuron.

Some evidence also suggests that this compound may act as a monoamine oxidase (MAO) inhibitor. Inhibition of MAO, the enzyme responsible for degrading norepinephrine within the neuron, would further increase the vesicular stores of NE available for release, thus potentiating its sympathomimetic effect. The culmination of these actions leads to a significant increase in the concentration and residence time of norepinephrine in the synapse, resulting in enhanced activation of postsynaptic α- and β-adrenergic receptors.

Pharmacodynamics and Physiological Effects

As an indirect sympathomimetic, the pharmacodynamic profile of this compound is dictated by the effects of elevated norepinephrine on various adrenergic receptors. The quantitative binding affinities and potencies (Ki, EC50) for this compound are not well-documented in publicly accessible literature. The tables below summarize the expected receptor-mediated actions and the resulting physiological outcomes.

Table 1: Expected Adrenergic Receptor Activity (Indirect)

| Receptor Subtype | Location | G-Protein | Second Messenger | Expected Effect from Increased Norepinephrine |

| α1 | Vascular Smooth Muscle, Iris Dilator Muscle, Pilomotor Smooth Muscle | Gq | ↑ IP3, DAG | Vasoconstriction, Mydriasis, Piloerection |

| α2 | Presynaptic Nerve Terminals, Platelets, Fat Cells | Gi | ↓ cAMP | Inhibition of further NE release (negative feedback) |

| β1 | Heart, Juxtaglomerular Cells | Gs | ↑ cAMP | Increased Heart Rate (Chronotropy), Increased Contractility (Inotropy), Increased Renin Release |

| β2 | Bronchial Smooth Muscle, Vascular Smooth Muscle (Skeletal) | Gs | ↑ cAMP | Bronchodilation, Vasodilation |

Note: While norepinephrine has a higher affinity for α and β1 receptors, high concentrations can also stimulate β2 receptors.

Table 2: Summary of Key Physiological Effects

| System | Effect | Mechanism |

| Cardiovascular | Increased Systolic & Diastolic Blood Pressure | α1-mediated vasoconstriction increases peripheral resistance. |

| Increased Heart Rate & Contractility | β1-mediated stimulation of the sinoatrial node and ventricular myocardium. | |

| Respiratory | Nasal Decongestion | α1-mediated vasoconstriction of mucosal blood vessels reduces swelling. |

| Mild Bronchodilation | β2-mediated relaxation of bronchial smooth muscle. | |

| Central Nervous System | Stimulation, Wakefulness, Reduced Fatigue | Increased noradrenergic neurotransmission in the CNS. |

| Ocular | Mydriasis (Pupil Dilation) | α1-mediated contraction of the iris dilator muscle. |

Key Experimental Protocols

The following sections detail representative experimental protocols for quantifying the primary mechanisms and effects of an indirect sympathomimetic agent like this compound.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound on the norepinephrine transporter (NET) using a cultured cell line and a radiolabeled substrate.

-

1. Cell Culture:

-

Human neuroblastoma cells (e.g., SK-N-BE(2)C), which endogenously express NET, are cultured in appropriate media (e.g., MEM/F12 with 10% FBS) at 37°C and 5% CO2.

-

Cells are seeded into 24-well or 96-well plates pre-coated with an attachment factor (e.g., poly-D-lysine) and grown to confluence.

-

-

2. Reagents and Buffers:

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Radiolabeled Substrate: [3H]-Norepinephrine. A working stock is prepared in KRH buffer.

-

Test Compound: this compound is dissolved in a suitable vehicle (e.g., DMSO, then diluted in KRH buffer) to create a range of serial dilutions (e.g., 10 µM to 0.1 nM).

-

Control Inhibitor: A known potent NET inhibitor (e.g., Desipramine) is used to define non-specific binding/uptake.

-

Lysis Buffer: 1% Triton X-100 or 0.1 M NaOH.

-

-

3. Assay Procedure:

-

On the day of the assay, remove culture medium from the wells.

-

Gently wash the cell monolayer twice with KRH buffer.

-

Add KRH buffer to each well.

-

Add the test compound dilutions (this compound) or control inhibitor (Desipramine) to the respective wells and pre-incubate for 10-15 minutes at room temperature or 37°C.

-

Initiate the reuptake reaction by adding [3H]-Norepinephrine to each well to a final concentration approximately equal to its KM value for NET (e.g., ~400 nM for SK-N-BE(2)C cells).

-

Incubate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of uptake.

-

Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

-

Lyse the cells by adding lysis buffer to each well and shaking for 30-60 minutes.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.

-

-

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the total uptake (vehicle control) and non-specific uptake (Desipramine control).

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: In Vivo Cardiovascular Assessment in an Anesthetized Rat Model

This protocol details the in vivo measurement of arterial blood pressure and heart rate in response to intravenous administration of this compound.

-

1. Animal Preparation:

-

Model: Male Wistar or Sprague-Dawley rats (250-350 g).

-

Anesthesia: Anesthetize the rat with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal) and maintain anesthesia throughout the experiment. Confirm the depth of anesthesia by monitoring the pedal withdrawal reflex.

-

Surgical Cannulation:

-

Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Perform a midline incision in the neck to expose the right common carotid artery and the left jugular vein.

-

Cannulate the carotid artery with a polyethylene catheter filled with heparinized saline (10 IU/mL). Connect this catheter to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.

-

Cannulate the jugular vein with a separate catheter for intravenous (IV) administration of the test compound.

-

-

-

2. Experimental Procedure:

-

Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters (Mean Arterial Pressure, MAP; Heart Rate, HR) are stable.

-

Record baseline MAP and HR for 10-15 minutes.

-

Administer a bolus IV injection of the vehicle control (e.g., 0.9% saline) and record any changes for 15 minutes.

-

Administer cumulative or single bolus doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) via the jugular vein catheter.

-

Flush the catheter with a small volume of heparinized saline after each injection.

-

Continuously record MAP and HR throughout the experiment using a data acquisition system (e.g., PowerLab, Biopac). Allow sufficient time between doses for parameters to return to baseline or stabilize at a new level.

-

-

3. Data Analysis:

-

Calculate the change in Mean Arterial Pressure (ΔMAP) and Heart Rate (ΔHR) from the pre-dose baseline for each administered dose.

-

Express data as mean ± SEM (Standard Error of the Mean).

-

Analyze the dose-response relationship using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Construct a dose-response curve by plotting ΔMAP or ΔHR against the log dose of this compound to determine potency.

-

Conclusion

This compound functions as a classic indirect-acting sympathomimetic agent. Its pharmacological effects, including vasoconstriction and cardiac stimulation, are driven by its ability to increase the synaptic concentration of norepinephrine by promoting its release and blocking its reuptake. While specific quantitative data on its receptor affinity and potency are sparse, its mechanism of action provides a clear framework for understanding its physiological and therapeutic effects, particularly its utility as a nasal decongestant. The experimental protocols outlined herein provide a robust template for the further characterization of this compound and other novel sympathomimetic agents.

References

Spectroscopic Profile of 2-Aminoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals